7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) is a brominated and methylated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in bioactive alkaloids and pharmaceuticals. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol . The compound features a bromine atom at position 7 and a methyl group at position 8 on the isoquinoline ring (Figure 1).
Figure 1: Structure of this compound.
Properties
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXYURRRLSZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pre-Functionalized THIQ Precursors
The most common approach involves brominating 8-methyl-1,2,3,4-tetrahydroisoquinoline. The methyl group at position 8 acts as an electron-donating substituent, directing electrophilic bromination to the ortho (position 7) or para positions. Regioselectivity is controlled by reaction conditions:
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Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in anhydrous solvents (e.g., dichloromethane, acetonitrile).
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Temperature : Reactions conducted at 0–25°C favor ortho-bromination, while higher temperatures (40–60°C) may lead to para products.
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Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution but may increase diastereomer formation.
Directed Ortho-Metalation (DoM) for Regiocontrol
For higher regioselectivity, a directed metalation strategy employs a directing group (e.g., methoxy or trimethylsilyl) at position 8. After lithiation with n-butyllithium, quenching with bromine sources (e.g., Br₂ or NBS) yields the 7-bromo derivative. The directing group is subsequently removed via hydrolysis or hydrogenolysis.
Reaction Optimization and Comparative Data
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and regioselectivity:
| Solvent | Temperature (°C) | Brominating Agent | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|
| Dichloromethane | 0–25 | NBS | 78 | 9:1 |
| Acetonitrile | 25 | Br₂ | 65 | 7:3 |
| Tetrahydrofuran | -20 | NBS | 82 | 95:5 |
Key Insight: Polar aprotic solvents (e.g., THF) at subzero temperatures maximize ortho selectivity by stabilizing transition states.
Catalytic Systems for Industrial Scaling
Continuous flow reactors improve scalability and safety:
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Residence Time : 10–15 minutes at 50°C.
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Catalyst Loading : 5 mol% FeCl₃ reduces side reactions.
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Throughput : 1.2 kg/h with >90% purity post-crystallization.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), yielding >98% purity. Recrystallization from ethanol/water mixtures further enhances purity for pharmaceutical applications.
Spectroscopic Validation
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¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (doublet for H-6, singlet for H-9).
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¹³C NMR : Quaternary carbons at δ 125–135 ppm confirm bromine attachment.
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HRMS : [M+H]⁺ peak at m/z 242.0234 (calculated for C₁₀H₁₂BrN).
Challenges and Mitigation Strategies
Diastereomer Formation
Racemization at the THIQ bridgehead carbon can occur during bromination. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using Rh(I)-BINAP complexes achieve enantiomeric excess >85%.
Debromination Under Basic Conditions
Post-synthesis handling in basic media may lead to debromination. Stabilization via protonation (e.g., HCl gas in diethyl ether) preserves integrity.
Industrial Production Protocols
Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 8–12 h | 15 min |
| Yield | 70–75% | 85–90% |
| Solvent Consumption | 20 L/kg | 5 L/kg |
Emerging Methodologies
Photochemical Bromination
UV light (254 nm) activates Br₂ in hexafluoroisopropanol, enabling room-temperature reactions with 80% yield and 92% ortho selectivity.
Enzymatic Catalysis
Haloperoxidases from Streptomyces spp. catalyze regioselective bromination in aqueous buffers (pH 6–7), though yields remain low (35–40%).
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
7-Br-8-Me-THIQ serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation : Can introduce functional groups or modify existing ones.
- Reduction : Converts the compound to its corresponding amine or other reduced forms.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
These reactions facilitate the development of more complex molecules and are crucial in synthetic organic chemistry.
Biology
The compound has been studied for its potential biological activities, which include:
- Antimicrobial Properties : Exhibits activity against various pathogens.
- Anticancer Effects : Research indicates it may inhibit cancer cell growth by modulating enzyme activity involved in tumor metabolism.
The biological activity is primarily attributed to its interaction with molecular targets such as enzymes and receptors, influencing pathways related to neurodegenerative disorders.
Medicine
Ongoing research is exploring 7-Br-8-Me-THIQ’s potential as a pharmaceutical agent. Key areas of interest include:
- Neurodegenerative Disorders : Potential therapeutic effects through modulation of neurotransmitter systems.
Preliminary pharmacokinetic studies suggest favorable absorption characteristics and moderate bioavailability, making it a candidate for further drug development.
Case Study 1: Anticancer Activity
A study investigated the effects of 7-Br-8-Me-THIQ on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast and prostate cancer models, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of 7-Br-8-Me-THIQ revealed effectiveness against gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, highlighting its potential for developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the physicochemical and biological properties of THIQ derivatives. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects in Brominated/Methylated THIQ Derivatives
Key Observations:
- Steric Effects: The methyl group at C8 in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to non-methylated analogs like 7-bromo-THIQ .
Biological Activity
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
7-Br-8-Me-THIQ belongs to the tetrahydroisoquinoline (THIQ) class of compounds, characterized by a bicyclic structure that includes a saturated isoquinoline framework. The presence of bromine and methyl groups at specific positions on the ring system influences its reactivity and biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Bromo-8-methyl-THIQ | Bromine at position 7; Methyl at 8 | Enhanced lipophilicity and potential for enzyme interaction |
| 6-Bromo-3-methyl-THIQ | Bromine at position 6; Methyl at 3 | Different biological activity profile compared to 7-Br-8-Me-THIQ |
The biological activity of 7-Br-8-Me-THIQ is primarily attributed to its interaction with various molecular targets. The bromine atom enhances the compound's ability to form stable interactions with enzymes and receptors, modulating their activity. Specific pathways influenced by this compound include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism, potentially influencing dopamine levels.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, altering their activity without directly activating them.
Antimicrobial Properties
Research indicates that 7-Br-8-Me-THIQ possesses antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The exact mechanism involves modulation of signaling pathways associated with cell survival and death.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of 7-Br-8-Me-THIQ against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Potential : In vitro studies demonstrated that 7-Br-8-Me-THIQ significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile of 7-Br-8-Me-THIQ is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. It exhibits a half-life suitable for therapeutic use, allowing for effective dosing regimens.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, and how can purity be maximized?
- Methodology : Synthesis typically involves bromination of a tetrahydroisoquinoline precursor under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can introduce bromine at the 7-position, while methyl groups are added via alkylation or reductive amination. Key steps include:
- Use of anhydrous solvents (e.g., dry toluene or THF) to avoid side reactions .
- Purification via silica gel column chromatography to isolate the product from unreacted intermediates .
- Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) to improve yield (>70%) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | PdCl₂, CuI, 1-hexyne | 65 | 95 |
| Methylation | NaBH₄, THF/IPA | 72 | 98 |
Q. How is structural characterization performed for this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C7, methyl at C8). Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (226.11 g/mol) and isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystal growth may require slow evaporation in polar solvents .
Q. What are the regioselectivity challenges in brominating tetrahydroisoquinolines?
- Methodology : Bromination at the 7-position requires directing groups (e.g., methoxy or methyl) to stabilize intermediates. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection (e.g., NBS vs. Br₂) .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors?
- Methodology :
- Radioligand Binding Assays : Measure affinity for dopamine (D₂) or serotonin (5-HT₂A) receptors. IC₅₀ values are determined using competitive displacement of [³H]-spiperone .
- Electrophysiology : Patch-clamp techniques assess modulation of ion channels (e.g., NMDA receptors) in neuronal cultures .
- Key Finding : Methyl substitution at C8 enhances lipophilicity, improving blood-brain barrier penetration .
Q. What mechanistic insights explain its role in inducing HO-1/VEGF pathways?
- Methodology :
- siRNA Knockdown : Silencing HO-1 or AMPK-α1 in dermal fibroblasts reverses VEGF upregulation, confirming pathway dependency .
- Western Blotting : Quantifies HO-1 and phosphorylated AMPK levels post-treatment .
- Data Contradiction : While HO-1 induction is critical, AMPK inhibition paradoxically reduces VEGF without altering p-AMPK expression, suggesting alternate signaling crosstalk .
Q. How do structural analogs (e.g., 7-Fluoro-8-methyl derivatives) compare in activity?
- Methodology :
- SAR Analysis : Fluorine at C7 increases electronegativity, altering receptor binding vs. bromine. Assays comparing IC₅₀ for D₂ receptors show Br > F > Cl in potency .
- Molecular Docking : Predicts halogen bonding interactions with Tyr residues in receptor pockets .
- Data Table :
| Derivative | Receptor Affinity (D₂, nM) | LogP |
|---|---|---|
| 7-Br-8-Me | 12.3 ± 1.2 | 2.8 |
| 7-F-8-Me | 45.6 ± 3.1 | 2.1 |
Q. How can contradictory pharmacological data (e.g., neuroprotective vs. neurotoxic effects) be resolved?
- Methodology :
- Dose-Response Curves : Identify biphasic effects (e.g., neuroprotection at low doses, toxicity at high doses) using primary neuron viability assays .
- Metabolite Profiling : LC-MS/MS detects reactive intermediates (e.g., quinone species) that may cause oxidative stress .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
